InChI=1S/C12H11BrN2/c1-2-9-3-5-10(6-4-9)12-11(13)7-14-8-15-12/h3-8H,2H2,1H3
.
The specific mechanism of action of 5-Bromo-4-(4-ethylphenyl)pyrimidine would depend on its application. For instance, if used as a building block for enzyme inhibitors, its mode of action might involve binding to the enzyme's active site, potentially through interactions like hydrogen bonding or π-stacking. Further research is required to understand the detailed mechanism of action for specific applications. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6